(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 927640-68-4
VCID: VC21511509
InChI: InChI=1S/C18H27N3O2/c1-15-7-9-20(10-8-15)18(22)21-13-11-19(12-14-21)16-3-5-17(23-2)6-4-16/h3-6,15H,7-14H2,1-2H3
SMILES: CC1CCN(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Molecular Formula: C18H27N3O2
Molecular Weight: 317.4g/mol

(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone

CAS No.: 927640-68-4

Cat. No.: VC21511509

Molecular Formula: C18H27N3O2

Molecular Weight: 317.4g/mol

* For research use only. Not for human or veterinary use.

(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone - 927640-68-4

Specification

CAS No. 927640-68-4
Molecular Formula C18H27N3O2
Molecular Weight 317.4g/mol
IUPAC Name [4-(4-methoxyphenyl)piperazin-1-yl]-(4-methylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C18H27N3O2/c1-15-7-9-20(10-8-15)18(22)21-13-11-19(12-14-21)16-3-5-17(23-2)6-4-16/h3-6,15H,7-14H2,1-2H3
Standard InChI Key AFMUNXIKMDJDRJ-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Canonical SMILES CC1CCN(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC

Introduction

Chemical Structure and Properties

The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone represents a class of molecules featuring both piperazine and piperidine rings connected through a methanone (carbonyl) functional group. This structural arrangement contributes to its chemical behavior and potential biological interactions.

Structural Characteristics

(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone contains three main structural components: a 4-methoxyphenyl group attached to a piperazine ring, which is linked via a carbonyl group to a 4-methylpiperidine ring. This molecular architecture creates a compound with potential for multiple interaction points with biological targets, particularly within neurological and inflammatory pathways.

Physicochemical Properties

The physicochemical properties of (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone are summarized in the following table:

PropertyValue
CAS Number927640-68-4
Molecular FormulaC18H27N3O2
Molecular Weight317.4 g/mol
IUPAC Name[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methylpiperidin-1-yl)methanone
AppearanceNot specified in available literature
SolubilityLikely soluble in organic solvents such as DMSO and chloroform based on structural characteristics

The compound's moderate molecular weight and the presence of both hydrophilic and hydrophobic regions suggest potential for membrane permeability, an important consideration for pharmacological applications.

Synthesis Methodologies

The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions requiring precise control of conditions to ensure high yields and purity.

Retrosynthetic Analysis

A common approach to synthesizing this compound involves retrosynthetic analysis, which breaks down the target molecule into simpler precursors to identify viable synthetic routes. This method allows chemists to develop efficient synthesis pathways by working backward from the desired compound to readily available starting materials.

Key Synthetic Steps

While specific synthesis protocols may vary, the general approach typically includes the following key steps:

  • Formation of the piperazine ring with the 4-methoxyphenyl substituent

  • Preparation of the 4-methylpiperidine component

  • Coupling of these intermediates through acylation reactions to form the methanone linkage

  • Purification of the final product using chromatographic techniques

These steps require careful temperature control, selection of appropriate solvents, and consideration of potential side reactions to achieve high-purity product.

Structural Analogs and Comparative Analysis

Several structurally related compounds share similarities with (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone, providing context for understanding its potential properties and applications.

Comparison with Related Compounds

The following table presents a comparison between the target compound and structurally similar molecules:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanoneC18H27N3O2317.4 g/molReference compound
1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazineC17H27N3O3S353.5 g/molContains sulfonyl instead of carbonyl linkage
(4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanoneC25H30N4O2S450.6 g/molContains additional benzothiazole moiety

The structural variations among these compounds lead to differences in physicochemical properties and potentially in their biological activities.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies of compounds containing piperazine and piperidine moieties have demonstrated that:

  • The methoxy substituent on the phenyl ring often enhances binding to certain receptors

  • The carbonyl linkage affects the compound's conformational flexibility

  • The 4-methyl substituent on the piperidine ring can influence receptor selectivity

These structural features collectively contribute to the compound's pharmacological profile and potential therapeutic applications.

The piperazine moiety, in particular, is known to confer neuroactive properties to many pharmaceuticals, suggesting potential applications in neurological research.

Analytical Characterization

Proper identification and characterization of (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone are essential for ensuring research quality and reproducibility.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and related techniques are commonly employed to assess the purity of synthesized compounds like (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone. These methods can detect impurities that might affect experimental outcomes or lead to misinterpretation of biological data.

Research Context and Significance

(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone represents an important class of molecules in medicinal chemistry with potential applications across multiple research domains.

Medicinal Chemistry Perspectives

The compound's structure incorporates pharmacophores commonly associated with various therapeutic effects, particularly in the realm of central nervous system (CNS) agents. The piperazine-piperidine scaffold has been implicated in numerous drug discovery programs targeting neurological and psychiatric conditions.

Future Research Directions

Based on its structural features, future research involving (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone might focus on:

  • Exploration of receptor binding profiles

  • Investigation of structure-activity relationships through systematic modifications

  • Development of improved synthetic routes for more efficient production

  • Evaluation of potential biological activities in various screening platforms

Such research could expand our understanding of this compound's properties and potential applications in drug discovery and development.

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